molecular formula C9H9N3O2 B8677915 Ethyl 3-amino-6-cyanopyridine-2-carboxylate

Ethyl 3-amino-6-cyanopyridine-2-carboxylate

Cat. No.: B8677915
M. Wt: 191.19 g/mol
InChI Key: UVWYRLATQFVVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-6-cyanopyridine-2-carboxylate is a heterocyclic organic compound that contains a pyridine ring substituted with amino, cyano, and carboxylic acid ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-cyanopyridine-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe carboxylic acid ethyl ester group can be introduced via esterification reactions using reagents like ethyl chloroformate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Ethyl 3-amino-6-cyanopyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-6-cyanopyridine-2-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its combination of amino, cyano, and ester groups provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 3-amino-6-cyanopyridine-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7(11)4-3-6(5-10)12-8/h3-4H,2,11H2,1H3

InChI Key

UVWYRLATQFVVCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-amino-6-bromo-pyridine-2-carboxylic acid ethyl ester (40 mg, 163 μmol) and copper(I) cyanide (29.2 mg, 326 μmol) in DMF (800 μL) was heated in the microwave at 220° C. for 8 min. The reaction mixture was filtered through diatomaceous filter-aid and the crude product was purified by preparative HPLC to afford the title compound as off-white solid (8.3 mg, 26.6%).
Quantity
40 mg
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
29.2 mg
Type
reactant
Reaction Step One
Name
Quantity
800 μL
Type
solvent
Reaction Step One
Yield
26.6%

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